CCR2 antagonist 1 is a small molecule designed to selectively inhibit the chemokine receptor CCR2, which plays a crucial role in inflammatory responses and various pathological conditions. This compound has been studied for its potential therapeutic applications in treating diseases associated with excessive inflammation, such as autoimmune disorders and certain types of cancer.
The development of CCR2 antagonist 1 was part of a broader research initiative aimed at discovering effective CCR2 antagonists. It was identified through a series of structure-activity relationship studies that evaluated numerous analogs for their binding affinity and functional activity against the receptor.
CCR2 antagonist 1 belongs to the class of small molecule antagonists targeting chemokine receptors. These compounds are characterized by their ability to selectively bind to CCR2, blocking its interaction with ligands such as Monocyte Chemoattractant Protein-1.
The synthesis of CCR2 antagonist 1 involves several key steps that leverage modern organic chemistry techniques. The compound is typically synthesized through a multi-step process that includes:
Technical details regarding specific reagents and conditions are often proprietary but generally follow established protocols in medicinal chemistry.
The molecular structure of CCR2 antagonist 1 is characterized by:
Data from X-ray crystallography studies can provide insights into the three-dimensional conformation of the compound when bound to CCR2, revealing critical interactions that contribute to its antagonistic activity.
CCR2 antagonist 1 undergoes several chemical reactions during its synthesis:
These reactions are typically optimized for yield and selectivity, minimizing by-products through careful control of reaction conditions.
The mechanism of action for CCR2 antagonist 1 involves:
Data from pharmacological assays demonstrate its potency and efficacy in various in vitro and in vivo models.
CCR2 antagonist 1 exhibits several notable physical and chemical properties:
Relevant data from pharmacokinetic studies indicate absorption rates and half-life, providing insights into dosing regimens.
CCR2 antagonist 1 has potential applications in various scientific fields:
Chemokine Receptor CCR2, a class A G protein-coupled receptor, serves as the primary receptor for monocyte chemoattractant protein 1 (CCL2). It governs monocyte egress from bone marrow and their migration into inflamed tissues through Gαi-mediated signaling pathways [1] [3] [6]. Ligand binding triggers intracellular calcium flux, phosphatidylinositol 3-kinase activation, and cytoskeletal reorganization, enabling directed cellular movement [6] [10]. Beyond chemotaxis, Chemokine Receptor CCR2 activation modulates T cell differentiation, dendritic cell maturation, and endothelial cell adhesion molecule expression, positioning it as a master regulator of innate and adaptive immune responses [5] [8].
The receptor exhibits complex ligand promiscuity, binding multiple chemokines including CCL7 (monocyte chemoattractant protein 3), CCL8 (monocyte chemoattractant protein 2), and CCL13 (monocyte chemoattractant protein 4) [3] [6]. This redundancy creates a robust chemotactic network in inflammatory pathologies. Cellularly, Chemokine Receptor CCR2 is predominantly expressed on classical "inflammatory" Ly6C⁺ monocytes in mice and CD14⁺CD16⁻ monocytes in humans, though it also appears on activated T cell subsets, natural killer cells, and vascular endothelium during inflammation [3] [5] [8].
Table 1: Chemokine Receptor CCR2 Ligands and Their Immunological Functions
Ligand | Alternative Name | Primary Cellular Targets | Biological Functions |
---|---|---|---|
CCL2 | Monocyte chemoattractant protein 1 | Monocytes, memory T cells | Monocyte recruitment, T cell activation, angiogenesis |
CCL7 | Monocyte chemoattractant protein 3 | Monocytes, eosinophils | Monocyte and eosinophil chemotaxis, hematopoiesis |
CCL8 | Monocyte chemoattractant protein 2 | Monocytes, lymphocytes, basophils | Leukocyte recruitment, Th2 polarization |
CCL13 | Monocyte chemoattractant protein 4 | Monocytes, eosinophils, T cells | Allergic inflammation, monocyte trafficking |
The therapeutic targeting of Chemokine Receptor CCR2 originated in the late 1990s with peptidomimetic inhibitors, which demonstrated proof-of-concept but suffered from poor pharmacokinetics [2]. Subsequent medicinal chemistry efforts focused on small-molecule antagonists with improved oral bioavailability and receptor selectivity. Key structural scaffolds emerged, including 1,3-disubstituted cyclopentanes, trisubstituted cyclohexanes, and cis-diamidocyclohexyl ureas [2] [4] [7]. The latter scaffold yielded the prototypical compound Chemokine Receptor CCR2 antagonist 1 (445479-97-0), a cis-diamidocyclohexyl urea derivative exhibiting nanomolar affinity (half-maximal inhibitory concentration = 5.1 nM) and functional antagonism in calcium flux assays (half-maximal inhibitory concentration = 18 nM) [7].
Patent analyses (2005-2008) reveal extensive structure-activity relationship explorations around the quinazoline and pyrimidine cores to optimize receptor occupancy and pharmacokinetic profiles [2] [4]. For instance, BMS-741672 incorporated protonation-dependent conformational switching to balance polarity for selectivity and lipophilicity for membrane permeability [4]. Clinical development faced challenges with molecule-specific limitations: MK-0812 demonstrated insufficient efficacy in rheumatoid arthritis, while CCX354 showed promise in phase 2a trials [1] [2].
Table 2: Evolution of Select Small-Molecule Chemokine Receptor CCR2 Antagonists
Compound Code | Chemical Class | Binding half-maximal inhibitory concentration (nM) | Key Features | Development Status |
---|---|---|---|---|
CCR2 antagonist 1 | cis-Diamidocyclohexyl urea | 5.1 | High selectivity over Chemokine Receptor CCR3, long residence time | Preclinical tool compound |
BMS-741672 | Trisubstituted cyclohexane | 1.1 | Protonation-dependent conformational switching, optimal oral bioavailability | Phase I clinical trial |
MK-0812 | Not specified | <10 | Good oral exposure, potent inhibition of monocyte recruitment | Phase II (discontinued for rheumatoid arthritis) |
CCX354 | Not specified | <10 | Reduced synovial macrophage infiltration | Phase IIa completed |
Chemokine Receptor CCR2 blockade presents a compelling strategy for chronic inflammatory pathologies characterized by excessive monocyte infiltration. Genetic deletion of Chemokine Receptor CCR2 or CCL2 in murine models markedly attenuates atherosclerosis by reducing plaque macrophage content and necrotic core formation [1] [3]. Similarly, in experimental autoimmune encephalomyelitis, Chemokine Receptor CCR2 deficiency delays disease onset and severity by impairing myeloid cell trafficking to the central nervous system [3] [6].
In oncology, the Chemokine Receptor CCR2/CCL2 axis recruits tumor-associated macrophages that promote angiogenesis, matrix remodeling, and immunosuppression. Hepatocellular carcinoma models demonstrate reduced tumor growth and metastasis with Chemokine Receptor CCR2 inhibition [5] [7]. The receptor also facilitates survival and invasion of Chemokine Receptor CCR2-expressing tumor cells in prostate and breast cancers through phosphatidylinositol 3-kinase/protein kinase B and extracellular signal-regulated kinase pathways [5].
For metabolic disorders, adipose tissue-derived CCL2 drives macrophage accumulation in obese adipose tissue, establishing a proinflammatory loop that exacerbates insulin resistance. Preclinical studies show that Chemokine Receptor CCR2 antagonism improves insulin sensitivity and reduces renal inflammation in diabetic nephropathy [1] [8]. The dual role of Chemokine Receptor CCR2 in immune cell recruitment and direct tissue effects underscores its therapeutic relevance across diverse chronic disease states.
Table 3: Disease-Specific Mechanisms of Chemokine Receptor CCR2 Pathogenesis
Disease Category | Pathogenic Mechanism | Preclinical Evidence |
---|---|---|
Atherosclerosis | Monocyte recruitment to arterial plaques, foam cell formation | Reduced plaque area and macrophage content in Chemokine Receptor CCR2 knockout mice [1] |
Rheumatoid arthritis | Synovial macrophage infiltration, osteoclast activation | Decreased joint inflammation with RS504393 treatment [1] |
Diabetic nephropathy | Renal macrophage accumulation, podocyte injury | Improved albuminuria and renal histology with Chemokine Receptor CCR2 antagonists [1] |
Hepatocellular carcinoma | Recruitment of tumor-promoting macrophages, angiogenesis suppression | Reduced tumor growth and metastasis with Chemokine Receptor CCR2 blockade [5] [7] |
Neuropathic pain | Spinal microglial activation, neuronal sensitization | Attenuated mechanical allodynia with Chemokine Receptor CCR2 antagonists [3] [6] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1